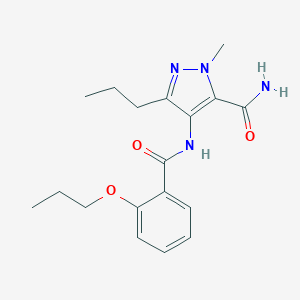
2-Bromopropane-d7
Vue d'ensemble
Description
Hematopoietic and Reproductive Hazards Analysis
Exposure to solvents containing 2-bromopropane (2-BP) has been linked to significant health hazards in Korean electronic workers. The study involved 33 workers who underwent medical examinations, revealing that female workers experienced secondary amenorrhea and male workers showed reduced sperm count and motility. The bone marrow effects and reproductive failures were attributed to 2-BP exposure, as no other agents were identified as potential causes .
Synthesis and Molecular Interaction Analysis
2-BP has been shown to form DNA adducts, specifically the N7-Guanine adduct, which was synthesized and characterized in vitro. This finding suggests a molecular mechanism for 2-BP-induced immunosuppression, as the formation of this adduct could interfere with normal DNA processes [
Applications De Recherche Scientifique
Synthesis and Characterization Studies
- 2-Bromopropane has been studied for its potential to form DNA adducts, particularly in the context of its immunosuppressive effects. For instance, the synthesis and characterization of N7-guanine adduct of 2-bromopropane have been conducted to understand its molecular mechanism of immunosuppression. This includes structural analysis through UV, 1H-NMR, 13C-NMR, COSY, and mass spectrometry techniques (Zhao et al., 2002).
Neuro-Reproductive Toxicity Analysis
- Studies on 2-bromopropane have highlighted its role as a neurotoxic and reproductive toxic agent. It was used as an alternative to chlorofluorocarbons in industries but was later found to cause reproductive and hematopoietic disorders in workers. These findings were corroborated by animal studies that identified the affected target cells (Ichihara, 2005).
Investigating Depurination Mechanisms
- The role of 2-bromopropane in causing depurination, a process leading to genomic alterations, has been explored. Studies have shown massive depurination following incubation of nucleosides with 2-bromopropane under physiological conditions. This has implications for understanding its genotoxic potential (Thapa et al., 2007).
Reproductive and Developmental Toxicity Evaluation
- The reproductive and developmental toxicity of 2-bromopropane has been extensively studied. This includes its use in various industries and its potential effects on human reproduction and development, as assessed by expert panels and animal studies (Boekelheide et al., 2004).
Analytical Method Development
- Efforts have been made to develop analytical methods for detecting 2-bromopropane in biological samples, such as human urine. This is crucial for monitoring occupational exposure and assessing the health risks associated with 2-bromopropane (B'hymer & Cheever, 2005).
Exploring Molecular Mechanisms of Toxicity
- Research has delved into the molecular mechanisms underlying 2-bromopropane's toxicity, particularly its apoptotic effects on cells. This includes studies on mouse oocytes and embryos, revealing insights into the compound's impact on cellular processes (Chan, 2010).
Mécanisme D'action
Target of Action
2-Bromopropane-d7, also known as Isopropyl-d7 bromide, is primarily used in research and development It’s known that alkyl halides like 2-bromopropane-d7 are often used in organic synthesis primarily as alkylating agents for introducing the isopropyl functional groups .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1383 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.
Action Environment
The action of 2-Bromopropane-d7 can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place and to avoid formation of dust and aerosols . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by factors such as ventilation, temperature, and the presence of dust or aerosols .
Safety and Hazards
2-Bromopropane-d7 is highly flammable and may cause damage to organs through prolonged or repeated exposure. It may also damage fertility . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropane-d7 | |
CAS RN |
39091-63-9 | |
| Record name | 2-Bromopropane-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the study of 2-bromopropane-d7's vibrational spectra important?
A1: Understanding the vibrational spectra of molecules provides valuable insights into their structure and dynamics. By studying the vibrational spectra of 2-bromopropane-d7, researchers can gain a deeper understanding of how isotopic substitution, specifically deuterium for hydrogen, affects the molecule's vibrational modes. [] This knowledge is crucial for interpreting spectroscopic data and developing accurate theoretical models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




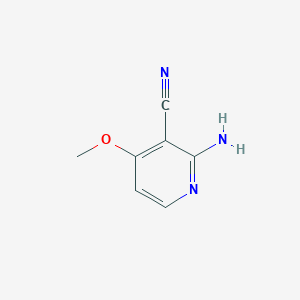
![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)



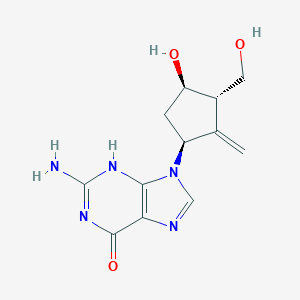
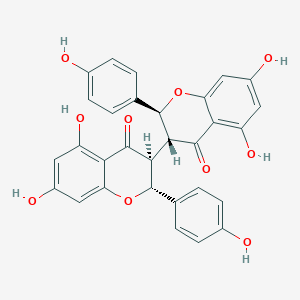
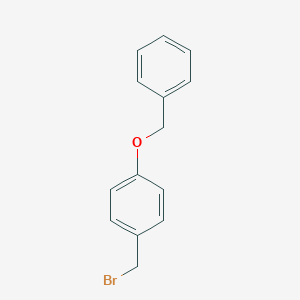
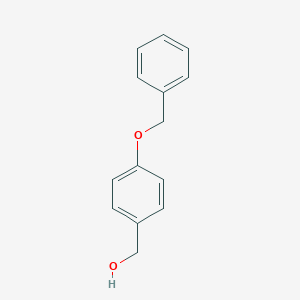
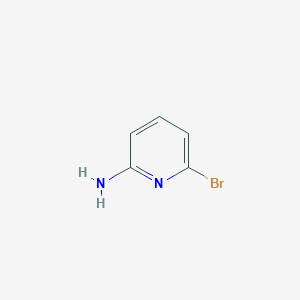
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)
